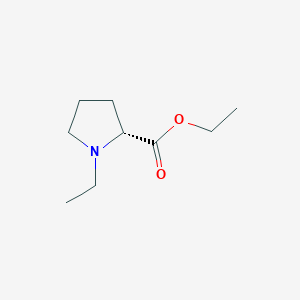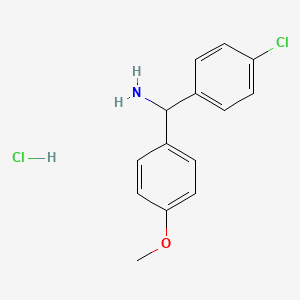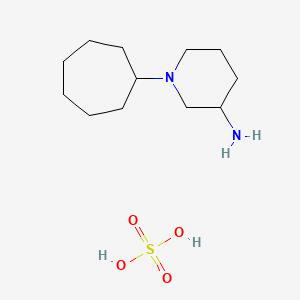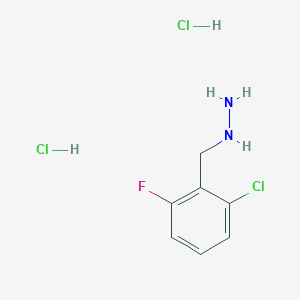![molecular formula C17H28FN3 B1451432 N'-{[1-(2-Fluorobenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine CAS No. 883530-90-3](/img/structure/B1451432.png)
N'-{[1-(2-Fluorobenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine
Vue d'ensemble
Description
'N'-{[1-(2-Fluorobenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine, more commonly known as FDME, is an organic compound found in many pharmaceuticals and research chemicals. FDME is a colorless liquid with a molecular weight of 240.27 g/mol and a melting point of -45°C. FDME is synthesized by reacting 2-Fluorobenzyl chloride with piperidine in the presence of a base, such as sodium hydroxide. FDME is used in scientific research as a ligand for various proteins, enzymes, and receptors, and is also used as a precursor for the synthesis of other compounds.
Applications De Recherche Scientifique
1. Synthesis of Sulfur-Nitrogen Heterocycles
- Bryce (1984) explored the use of piperidine derivatives, similar to the compound , in synthesizing sulfur-nitrogen heterocycles, which are significant in medicinal and materials chemistry (Bryce, 1984).
2. Intramolecular Methyl Migration Studies
- Zhang, Yao, and Guo (2008) studied intramolecular methyl migration in compounds like "N'-{[1-(2-Fluorobenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine," which can provide insights into reaction mechanisms in organic chemistry (Zhang, Yao, & Guo, 2008).
3. Synthesis of Polyamides
- Hattori and Kinoshita (1979) demonstrated the use of diamine compounds in synthesizing polyamides, highlighting the utility of such compounds in polymer chemistry (Hattori & Kinoshita, 1979).
4. Nitric Oxide Sensor Development
- Kumar, Kalita, and Mondal (2013) developed nitric oxide sensors using copper(II) complexes of N-donor ligands, including compounds structurally related to the queried compound, signifying its relevance in sensor technology (Kumar, Kalita, & Mondal, 2013).
5. Catalysis in Organic Reactions
- Lehtonen and Sillanpää (2005) researched dioxomolybdenum(VI) complexes with aminobis(phenolate)s, involving compounds similar to the one , emphasizing its application in catalysis (Lehtonen & Sillanpää, 2005).
6. Quantum Chemical Studies
- Kaya et al. (2016) performed quantum chemical studies on piperidine derivatives, demonstrating the compound's potential application in material science and corrosion inhibition (Kaya et al., 2016).
7. Fluorescence Studies
- Kim et al. (2016) developed a turn-on fluorescent chemosensor using N,N'-dimethylethane-1,2-diamine, indicating the compound's applicability in fluorescence-based sensing technologies (Kim et al., 2016).
Propriétés
IUPAC Name |
N-[[1-[(2-fluorophenyl)methyl]piperidin-3-yl]methyl]-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28FN3/c1-20(2)11-9-19-12-15-6-5-10-21(13-15)14-16-7-3-4-8-17(16)18/h3-4,7-8,15,19H,5-6,9-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEDTINNWQDFFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1CCCN(C1)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate](/img/structure/B1451351.png)







![7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate](/img/structure/B1451366.png)



![3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]aminedihydrochloride](/img/structure/B1451371.png)